3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as 3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, is a heterocyclic compound that is widely used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in the synthesis of other compounds.
Scientific Research Applications
Chelating Behavior and Biological Studies : This compound exhibits chelating behavior towards various metal ions like Mn(II), Pd(II), Fe(III), Cr(III), and others. It coordinates to metal ions as a neutral monodentate moiety through the nitrogen atom of the amino group. The cytotoxic activity of its Pd(II) and Ru(III) complexes was evaluated, showing notable activity against breast cancer cell line MCF-7. It also demonstrated weak antibacterial activity against Gram-positive bacteria (Masoud et al., 2020).
Polyheterocyclic Ring Systems : The compound was used as a precursor for constructing new polyheterocyclic ring systems. This research led to the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. These newly synthesized heterocycles were evaluated for their antibacterial properties (Abdel‐Latif et al., 2019).
Crystal Structure Analysis : The crystal structure of a related compound was analyzed using X-ray crystallography. This analysis provided insights into the molecular geometry and intermolecular interactions of such compounds (Ganapathy et al., 2015).
Synthesis and Biological Activity : A review covered the synthesis, reactions, and biological activity of similar pyrazolo[3,4-b]pyridine compounds. It highlighted the diverse applications and the significant progress made in the chemistry of these compounds (El‐Bana et al., 2020).
Development of Novel Heterocyclic Systems : The compound was utilized in the synthesis of novel heterocyclic systems of pharmaceutical interest, leading to the formation of structures confirmed by analytical and spectral methods (Metwally et al., 2008).
Safety And Hazards
The safety and hazards of pyrazoles can also vary widely depending on the specific compound. Some pyrazoles are considered mutagens/carcinogens and can enhance the induction of mutations and chromosome aberrations4.
Future Directions
The future directions of research on pyrazoles are likely to continue to focus on their synthesis, properties, and potential applications in medicinal chemistry1.
Please note that the information provided here is general and may not apply to “3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one”. For more specific information, further research would be needed.
properties
IUPAC Name |
3-amino-1,4-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-4-3-5(13)10-8-6(4)7(9)11-12(8)2/h4H,3H2,1-2H3,(H2,9,11)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZHDVAYXOUTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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